S-(-)-Etomoxir

Description

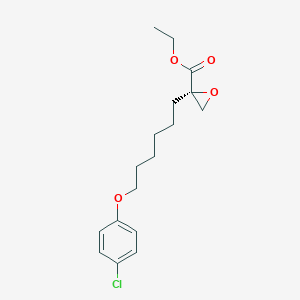

The exact mass of the compound ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-(-)-Etomoxir's Enigmatic Impact on Fatty Acid Synthesis: A Technical Guide for Researchers

Foreword: Beyond the Textbook Mechanism

For decades, etomoxir has been a widely utilized tool in metabolic research, primarily recognized for its potent inhibition of fatty acid oxidation (FAO). The canonical understanding places its R-(+)-enantiomer as the active inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the gatekeeper of mitochondrial fatty acid import. However, the action of its stereoisomer, S-(-)-Etomoxir, on cellular lipid metabolism, particularly its documented yet mechanistically debated role in modulating fatty acid synthesis, presents a more intricate scientific narrative. This technical guide is designed for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this compound's mechanism of action on fatty acid synthesis. We will dissect the prevailing hypotheses, critically evaluate the evidence, and provide robust experimental frameworks to empower your own investigations into this fascinating and complex area of metabolic regulation.

Deconstructing the Dogma: The Citrate-ACC Hypothesis and Its Critical Reevaluation

The classical, yet arguably oversimplified, hypothesis for how a CPT1 inhibitor could stimulate fatty acid synthesis is elegantly linear. It posits that the inhibition of CPT1 by R-(+)-Etomoxir leads to an accumulation of long-chain fatty acyl-CoAs in the cytosol. Unable to enter the mitochondria for β-oxidation, these fatty acids would be shunted towards esterification, while the reduced mitochondrial acetyl-CoA influx from FAO would lead to a buildup of citrate within the mitochondrial matrix. This excess citrate is then shuttled to the cytosol, where it acts as a potent allosteric activator of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.

However, a critical study has demonstrated that while both the R- and S-enantiomers of etomoxir inhibit fatty acid and cholesterol synthesis, only the R-enantiomer is a potent inhibitor of fatty acid oxidation. This pivotal finding suggests that the inhibitory effect of this compound on fatty acid synthesis is not directly coupled to the inhibition of FAO and, by extension, may not be mediated by the canonical citrate accumulation pathway. This necessitates a more nuanced exploration of this compound's cellular interactions.

An Alternative Mechanism: The Sequestration of Coenzyme A

A compelling alternative mechanism centers on etomoxir's nature as a prodrug. To exert its biological activity, etomoxir must first be converted to its coenzyme A (CoA) thioester, etomoxiryl-CoA, by cellular acyl-CoA synthetases. This activation step is not without consequence. The enzymatic conversion of etomoxir to etomoxiryl-CoA consumes a molecule of CoA. In situations where high concentrations of etomoxir are used, this can lead to a significant depletion of the free cellular CoA pool.

Coenzyme A is a critical cofactor for a vast array of metabolic reactions, including the Krebs cycle and the synthesis of fatty acids. A reduction in the available CoA pool could have profound and widespread effects on cellular metabolism. It is plausible that the observed effects of this compound on fatty acid synthesis are, at least in part, a consequence of this CoA sequestration, leading to a complex and indirect modulation of the pathway rather than a direct regulatory interaction. This highlights the critical importance of careful dose-response studies and the consideration of off-target effects when interpreting data from experiments utilizing etomoxir.[1][2][3][4]

Experimental Validation: Protocols for the Rigorous Investigator

To dissect the multifaceted effects of this compound, a combination of robust experimental approaches is required. Here, we provide detailed methodologies for two key assays that form the cornerstone of investigating fatty acid synthesis.

Measuring De Novo Fatty Acid Synthesis via [14C]Acetate Incorporation

This classic radiolabeling technique provides a direct measure of the rate of new fatty acid synthesis.

Principle: Cells are incubated with [14C]acetate, a primary precursor for fatty acid synthesis. The radiolabeled acetate is converted to acetyl-CoA and incorporated into newly synthesized fatty acids. The amount of radioactivity incorporated into the lipid fraction is then quantified as a measure of the rate of de novo lipogenesis.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in a multi-well format (e.g., 12- or 24-well plates) and allow them to adhere and reach the desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for the desired duration. It is crucial to include a range of concentrations to assess dose-dependency and potential off-target effects.[5][6][7]

-

-

Radiolabeling:

-

Prepare a labeling medium containing [1-14C]acetate (specific activity typically 50-60 mCi/mmol) at a final concentration of 0.5-1.0 µCi/mL.

-

Remove the treatment medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the [14C]acetate-containing labeling medium to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.

-

-

Lipid Extraction:

-

Terminate the labeling by aspirating the medium and washing the cells twice with ice-cold PBS.

-

Lyse the cells by adding a suitable volume of a saponification reagent (e.g., 1 M KOH in 80% ethanol).

-

Incubate at 80°C for 1 hour to saponify the lipids.

-

-

Fatty Acid Extraction and Quantification:

-

Acidify the samples by adding a strong acid (e.g., 6 M HCl) to protonate the fatty acids.

-

Extract the fatty acids by adding an organic solvent such as hexane or petroleum ether, followed by vigorous vortexing.

-

Centrifuge to separate the phases and carefully transfer the upper organic phase containing the fatty acids to a new tube.

-

Repeat the extraction process to ensure complete recovery.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried fatty acids in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein content of each well to account for variations in cell number.

-

Express the results as a percentage of the vehicle-treated control.

-

Assaying Acetyl-CoA Carboxylase (ACC) Activity Spectrophotometrically

This enzyme-coupled assay provides a non-radioactive method to measure the activity of the rate-limiting enzyme in fatty acid synthesis.

Principle: The activity of ACC is measured by coupling the production of malonyl-CoA to its subsequent reduction by a recombinant malonyl-CoA reductase, which is an NADPH-dependent reaction. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.[8][9][10][11][12]

Step-by-Step Methodology:

-

Preparation of Cell Lysates:

-

Culture and treat cells with this compound as described in the previous protocol.

-

Wash the cells with ice-cold PBS and scrape them into a lysis buffer containing a protease inhibitor cocktail.

-

Homogenize the cells and centrifuge to pellet cellular debris. The supernatant will be used for the assay.

-

-

Assay Reaction Mixture:

-

In a cuvette, prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 7.5)

-

10 mM MgCl2

-

10 mM Sodium Citrate (as an allosteric activator)

-

5 mM ATP

-

0.2 mM NADPH

-

1 mM Dithiothreitol (DTT)

-

Purified malonyl-CoA reductase (excess)

-

Cell lysate

-

-

-

Initiation and Measurement:

-

Equilibrate the reaction mixture at 37°C.

-

Initiate the reaction by adding the substrate, acetyl-CoA (final concentration ~0.5 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

Normalize the enzyme activity to the protein concentration of the cell lysate.

-

Express the results as a percentage of the vehicle-treated control.

-

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in structured tables.

Table 1: Effect of this compound on De Novo Fatty Acid Synthesis

| Concentration of this compound (µM) | [14C]Acetate Incorporation (CPM/µg protein) | Fatty Acid Synthesis (% of Control) |

| 0 (Vehicle) | ... | 100% |

| 1 | ... | ... |

| 10 | ... | ... |

| 50 | ... | ... |

| 100 | ... | ... |

Table 2: Effect of this compound on Acetyl-CoA Carboxylase (ACC) Activity

| Concentration of this compound (µM) | ACC Activity (nmol/min/mg protein) | ACC Activity (% of Control) |

| 0 (Vehicle) | ... | 100% |

| 1 | ... | ... |

| 10 | ... | ... |

| 50 | ... | ... |

| 100 | ... | ... |

Visualizing the Mechanistic Landscape

To conceptualize the complex interplay of pathways affected by this compound, the following diagrams, generated using Graphviz, illustrate the proposed mechanisms.

Caption: Proposed mechanism of this compound on fatty acid synthesis via CoA sequestration.

Caption: Experimental workflow for measuring de novo fatty acid synthesis.

Conclusion: A Call for Scientific Rigor

The seemingly straightforward question of how this compound affects fatty acid synthesis unfolds into a complex narrative of enantiomer-specific actions, prodrug activation, and potential off-target effects. The evidence strongly suggests that a simple, linear mechanism is insufficient to explain the observed phenomena. Instead, a more holistic view that considers the sequestration of cellular Coenzyme A pools is warranted.

As researchers, it is incumbent upon us to approach the use of chemical tools like etomoxir with a critical and informed perspective. This guide provides not only a synthesis of the current understanding but also the practical tools to rigorously investigate these metabolic pathways. By employing careful experimental design, including dose-response analyses and the use of appropriate controls, the scientific community can continue to unravel the intricate regulatory networks that govern cellular lipid metabolism.

References

-

A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. PubMed. [Link]

-

De Novo Lipogenesis using 14C-labeled acetate and Accelerator Mass Spectrometry. TNO Publications. [Link]

-

14 C-Tracing of Lipid Metabolism. PubMed. [Link]

-

Effects of etomoxir on fatty acid synthesis Wild-type mice were fed a... ResearchGate. [Link]

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]

-

Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration. PMC. [Link]

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PubMed. [Link]

-

A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. PubMed. [Link]

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. Semantic Scholar. [Link]

-

A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase | Request PDF. ResearchGate. [Link]

-

Fatty acid synthase inhibition triggers apoptosis during S phase in human cancer cells. PubMed. [Link]

-

Etomoxir: an old dog with new tricks. PMC. [Link]

-

Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. PMC. [Link]

-

Spectrophotometric assay of acetyl-CoA carboxylase activity in... ResearchGate. [Link]

-

Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. PubMed. [Link]

-

Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract. PMC. [Link]

-

De Novo Lipogenesis using 14C-labeled acetate and Accelerator Mass Spectrometry. TNO Publications. [Link]

-

[ 14 C]Acetate incorporation into fatty acids of Col-0 and... ResearchGate. [Link]

-

Incorporation of acetate-1-C14 into fatty acids of isolated epidermal cells. | Semantic Scholar. [Link]

-

Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis | Request PDF. ResearchGate. [Link]

-

Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis. PMC. [Link]

-

Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Portland Press. [Link]

-

Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. NIH. [Link]

-

Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. PMC. [Link]

-

Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. eScholarship. [Link]

-

Etomoxir (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. [Link]

-

Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis [escholarship.org]

- 4. Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of S-(-)-Etomoxir: Beyond the Canonical Target

This guide provides an in-depth technical analysis of the biological activity of S-(-)-Etomoxir. Designed for researchers, scientists, and drug development professionals, this document moves beyond the generally accepted mechanism of its more famous enantiomer to explore the distinct activities of the S-(-) form. We will dissect its molecular interactions, provide context on the complexities of Etomoxir as a chemical tool, and offer validated protocols for experimental investigation.

Introduction: A Tale of Two Enantiomers

Etomoxir, chemically rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, has been a cornerstone tool in metabolic research for decades. It is widely known as an inhibitor of fatty acid oxidation (FAO). However, Etomoxir is a racemic mixture, composed of two enantiomers: R-(+)-Etomoxir and this compound. The vast majority of published literature attributes the potent inhibition of FAO to the R-(+) form.[1][2][3] This has often led to the implicit assumption that the S-(-) form is inactive or a suitable negative control.

This guide challenges that assumption. Emerging evidence reveals that this compound possesses distinct biological activities independent of significant FAO inhibition. Understanding this stereospecificity is critical for the rigorous design and accurate interpretation of metabolic studies. We will explore the canonical mechanism associated with the R-(+) enantiomer to provide a crucial foundation before delving into the specific and often overlooked functions of this compound.

Part 1: The Canonical Mechanism: R-(+)-Etomoxir and the Carnitine Shuttle

To appreciate the activity of this compound, one must first understand the mechanism for which the racemic mixture is famous. The primary target of R-(+)-Etomoxir is Carnitine Palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme in the transport of long-chain fatty acids (LCFAs) into the mitochondrial matrix for β-oxidation.[4][5]

LCFAs are first activated to acyl-CoAs in the cytoplasm. CPT1, located on the outer mitochondrial membrane, converts these long-chain acyl-CoAs into acylcarnitines.[4] Acylcarnitines are then transported across the inner mitochondrial membrane by the translocase CACT. Once in the matrix, CPT2 converts them back to acyl-CoAs, which then enter the β-oxidation spiral to generate acetyl-CoA, NADH, and FADH2.

R-(+)-Etomoxir is intracellularly converted to its coenzyme A thioester, (R)-Etomoxiryl-CoA. This metabolite then binds irreversibly to the catalytic site of CPT1, effectively blocking the entry of LCFAs into the mitochondria and shutting down FAO.[4][6]

Figure 1: The Carnitine Shuttle and Site of R-(+)-Etomoxir Inhibition.

Crucially, studies have demonstrated that the S-(-) enantiomer is a significantly weaker inhibitor of FAO.[7] This stereospecificity is the foundation for understanding its alternative biological roles.

Part 2: The Distinct Activity of this compound: Inhibition of Biosynthetic Pathways

While this compound largely spares CPT1-mediated FAO, it is not an inert molecule. Research has shown that both R-(+) and S-(-) enantiomers are potent inhibitors of fatty acid and cholesterol synthesis in isolated rat hepatocytes.[7] This finding is critical because it demonstrates a biological activity of this compound that is entirely decoupled from the inhibition of fatty acid oxidation.[7]

-

Inhibition of Fatty Acid Synthesis: The inhibition is not due to a direct effect on the fatty acid synthetase enzyme complex.

-

Inhibition of Cholesterol Synthesis: The blockade occurs at a step proximal to the formation of mevalonate, a key intermediate in the cholesterol synthesis pathway.[7]

This dual inhibition of major anabolic pathways positions this compound as a tool to probe the interplay between nutrient storage and expenditure, independent of the canonical CPT1 blockade.

Figure 2: Inhibition of Anabolic Pathways by this compound.

Part 3: The Perils of Misinterpretation: Off-Target Effects of Etomoxir

The distinction between enantiomers is part of a larger, critical conversation about the specificity of Etomoxir in general. A significant body of evidence now demonstrates that at concentrations commonly used in cell culture studies, racemic or R-(+)-Etomoxir exhibits profound off-target effects.[8][9][10] Acknowledging these is paramount for any researcher using this compound.

-

Concentration-Dependent Effects: Low micromolar concentrations of R-(+)-Etomoxir (e.g., < 20 µM) can inhibit over 90% of FAO without affecting cell proliferation in some cancer cell lines.[8][11][12][13] However, higher concentrations (e.g., >100-200 µM) that are often used to achieve maximal FAO inhibition also induce anti-proliferative effects through mechanisms independent of CPT1.[8][11][13]

-

Inhibition of Mitochondrial Complex I: At high concentrations (e.g., 200 µM), Etomoxir directly inhibits Complex I of the electron transport chain.[8][9][13][14] This is a major confounding variable, as it disrupts mitochondrial respiration and cellular energy status in a manner completely unrelated to FAO. This effect can be observed even in isolated mitochondria assayed in the absence of fatty acids.[8][13]

-

Promiscuous Protein Binding: Recent chemoproteomic studies have revealed that Etomoxir is not a specific CPT1 inhibitor.[15] It binds to a wide array of proteins involved in fatty acid metabolism and transport, with a surprising concentration in peroxisomes rather than mitochondria.[15] This fundamentally challenges the use of Etomoxir as a specific tool to isolate the biological effects of mitochondrial FAO.[15]

-

PPARα Agonism: Etomoxir has also been identified as a direct agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[4][6] This adds another layer of complexity to its biological footprint.

Figure 3: Primary Target vs. Major Off-Target Effects of Etomoxir.

Part 4: Experimental Design and Protocols

Given the complexities outlined, rigorous experimental design is non-negotiable. Pharmacological inhibition must be validated with orthogonal approaches, and dose-selection must be empirically determined and justified.

Protocol 1: CPT1 Enzymatic Activity Assay

This protocol allows for the direct measurement of CPT1 activity in cell or tissue lysates, enabling verification of inhibition. It is based on the spectrophotometric detection of Coenzyme A (CoA-SH) released from the CPT1 substrate, palmitoyl-CoA, using DTNB (Ellman's reagent).[16][17]

Methodology:

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., containing Tris-HCl, EDTA, and Triton X-100). Determine total protein concentration using a Bradford or BCA assay.

-

Reaction Mixture: In a 96-well plate, prepare a DTNB buffer (e.g., 116 mM Tris-HCl pH 8.0, 0.09% Triton X-100, 1.1 mM EDTA, 0.12 mM DTNB).

-

Background Reading: Add a known amount of cell lysate (e.g., 20-50 µg protein) to the DTNB buffer. Incubate at room temperature for 15-30 minutes to allow for non-specific reactions. Measure the absorbance at 405 nm. This is your background.

-

Initiate Reaction: Add the CPT1 substrates, Palmitoyl-CoA (to a final concentration of ~100 µM) and L-carnitine (to a final concentration of ~5 mM), to the mixture.

-

Final Reading: Incubate at 37°C for 20-30 minutes. Measure the absorbance again at 405 nm.

-

Calculation: The CPT1 activity is proportional to the change in absorbance (Final Reading - Background Reading), normalized to the amount of protein used and the incubation time. Compare the activity in lysates from control vs. Etomoxir-treated cells.

Protocol 2: Cellular Fatty Acid Oxidation (Seahorse XF Assay)

This method measures the oxygen consumption rate (OCR) of live cells in response to the addition of LCFAs, providing a functional readout of FAO.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Pre-treatment (Optional): Treat cells with the desired concentration of this compound or R-(+)-Etomoxir for a specified duration (e.g., 1-24 hours) prior to the assay.

-

Assay Preparation: On the day of the assay, replace the culture medium with FAO assay medium (e.g., Seahorse base medium supplemented with L-carnitine and a low concentration of glucose).

-

Baseline Measurement: Place the plate in the Seahorse XF Analyzer and measure the basal OCR.

-

LCFA Injection: Inject a long-chain fatty acid substrate (e.g., palmitate conjugated to BSA) and measure the resulting increase in OCR. This increase is attributed to FAO.

-

CPT1 Inhibition Control: In a control well, inject a known CPT1 inhibitor (like R-(+)-Etomoxir) to confirm that the observed OCR increase is CPT1-dependent.

-

Data Analysis: Analyze the change in OCR following palmitate injection. A suppression of this OCR increase in Etomoxir-treated cells indicates inhibition of FAO.

Part 5: Data Summary and Scientific Interpretation

To aid in experimental design and data interpretation, the differential activities are summarized below.

Table 1: Summary of Stereospecific Biological Activities

| Biological Process | R-(+)-Etomoxir | This compound | Key Reference(s) |

| CPT1 Inhibition | Potent, Irreversible | Very Weak | [7] |

| Fatty Acid Oxidation | Potent Inhibition | Very Weak Inhibition | [7] |

| Fatty Acid Synthesis | Potent Inhibition | Potent Inhibition | [7] |

| Cholesterol Synthesis | Potent Inhibition | Potent Inhibition | [7] |

Table 2: Concentration-Dependent Effects of R-(+)-Etomoxir or Racemic Mixture

| Concentration Range | Primary Effect(s) | Confounding Factors | Key Reference(s) |

| Low (e.g., 1-20 µM) | CPT1 Inhibition, >90% FAO reduction | Minimal effect on proliferation in some models. | [8][11][12] |

| High (e.g., >100 µM) | CPT1 Inhibition, Anti-proliferative | Direct inhibition of mitochondrial Complex I , disruption of CoA homeostasis, promiscuous binding. | [8][9][10][14][15] |

Final Analysis

The evidence compels a significant re-evaluation of this compound. It is not an inert control but a distinct metabolic modulator that inhibits key anabolic pathways without significantly affecting FAO. Researchers employing Etomoxir must exercise extreme caution. The narrative that Etomoxir is a "specific CPT1 inhibitor" is an oversimplification that has likely led to the misinterpretation of data, particularly in studies using high concentrations.[15]

For the drug development professional, this complexity highlights the challenges of targeting metabolic pathways. The promiscuity of a seemingly simple molecule underscores the need for deep mechanistic understanding and rigorous validation, including chemoproteomic profiling, to ensure target engagement and avoid unforeseen liabilities. The story of this compound is a powerful lesson in the importance of stereochemistry and the ongoing need for critical appraisal of even the most established research tools.

References

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]

-

Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine. PubMed. [Link]

-

Stereospecificity of the inhibition by etomoxir of fatty acid and cholesterol synthesis in isolated rat hepatocytes. PubMed. [Link]

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. University of Oregon Scholar's Bank. [Link]

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. Semantic Scholar. [Link]

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PubMed. [Link]

-

Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. PMC - NIH. [Link]

-

First clinical trial with etomoxir in patients with chronic congestive heart failure. PubMed. [Link]

-

Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. PMC - NIH. [Link]

-

Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. PubMed. [Link]

-

A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure. PubMed. [Link]

-

Etomoxir. Wikipedia. [Link]

-

Targeting CPT1A-mediated fatty acid oxidation sensitizes nasopharyngeal carcinoma to radiation therapy. PMC - PubMed Central. [Link]

-

Etomoxir: A new approach to treatment of chronic heart failure. ResearchGate. [Link]

-

Etomoxir decreases the binding of CPT1A and Rab14, which attenuates... ResearchGate. [Link]

-

Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Portland Press. [Link]

-

Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. NIH. [Link]

-

Etomoxir – Knowledge and References. Taylor & Francis. [Link]

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]

-

Lipid catabolism via CPT1 as a therapeutic target for prostate cancer. PMC - NIH. [Link]

-

Etomoxir (EX) inhibits most of fatty acid oxidation (FAO) at a 10 μM... ResearchGate. [Link]

-

Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. NIH. [Link]

-

Etomoxir: an old dog with new tricks. PMC - NIH. [Link]

-

Effect of etomoxir on energy metabolism in HL60 cells. (A, B) The basal... ResearchGate. [Link]

-

(PDF) The Use of Partial Fatty Acid Oxidation Inhibitors for Metabolic Therapy of Angina Pectoris and Heart Failure. ResearchGate. [Link]

-

A novel approach to target hypoxic cancer cells via combining β-oxidation inhibitor etomoxir with radiation. NIH. [Link]

-

Etomoxir mediates differential metabolic channeling of fatty acid and glycerol precursors into cardiolipin in H9c2 cells. PubMed. [Link]

-

Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration. PubMed. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biological activity of Etomoxir_Chemicalbook [chemicalbook.com]

- 5. Etomoxir: an old dog with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactivity of Etomoxir_Chemicalbook [chemicalbook.com]

- 7. Stereospecificity of the inhibition by etomoxir of fatty acid and cholesterol synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 9. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]

- 15. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting CPT1A-mediated fatty acid oxidation sensitizes nasopharyngeal carcinoma to radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Enigmatic S-(-)-Etomoxir: A Technical Guide to its Discovery and Synthesis

Introduction: A Tale of Two Enantiomers in Metabolic Regulation

Etomoxir, chemically known as ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, emerged from the laboratories of the German pharmaceutical company Byk Gulden Lomberg Chemische Fabrik GmbH in the early 1980s as a promising agent for the management of type 2 diabetes.[1] This molecule, however, is a chiral entity, existing as two non-superimposable mirror images, or enantiomers: R-(+)-etomoxir and S-(-)-etomoxir. While the racemate (a 50:50 mixture of both enantiomers) was initially studied, it soon became apparent that the biological activities of these stereoisomers were distinct and specific. The R-(+)-enantiomer gained prominence as a potent and irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), a key enzyme in mitochondrial fatty acid β-oxidation.[2] Conversely, the S-(-)-enantiomer, while not affecting fatty acid oxidation, was found to be an equally potent inhibitor of fatty acid and cholesterol synthesis.[2] This stereospecificity underscores a fundamental principle in pharmacology: the three-dimensional arrangement of a molecule is critical to its interaction with biological targets. This guide provides an in-depth technical exploration of the discovery and, crucially, the chemical synthesis of the S-(-)-enantiomer of etomoxir, a molecule that, despite its lesser-known role compared to its R-counterpart, offers unique insights into the regulation of lipid metabolism.

The Genesis of Etomoxir: A Quest for Metabolic Modulators

The development of etomoxir was rooted in the therapeutic strategy of shifting cellular energy metabolism away from fatty acid oxidation and towards glucose utilization. This was considered a beneficial approach for treating hyperglycemia in type 2 diabetes. The initial research by Byk Gulden focused on a series of 2-substituted oxirane-2-carboxylic acids, with etomoxir emerging as a lead candidate due to its significant blood glucose-lowering activity in preclinical models.[3]

Early investigations into the stereospecificity of etomoxir's actions were pivotal. A landmark study published in 1991 by Agius, Peak, and Sherratt definitively established the differential activities of the etomoxir enantiomers.[2] Their work demonstrated that only the R-(+)-enantiomer was responsible for the inhibition of fatty acid oxidation in hepatocytes. In contrast, both the R-(+)- and S-(-)-enantiomers were found to inhibit fatty acid and cholesterol synthesis from acetate with equal potency.[2] This discovery was crucial, as it highlighted that the inhibition of these biosynthetic pathways was not a downstream consequence of blocking fatty acid oxidation but a distinct pharmacological effect.

The Synthesis of this compound: A Stereochemical Challenge

The synthesis of enantiomerically pure this compound requires a strategic approach to introduce and maintain the desired stereochemistry at the chiral center of the oxirane ring. Two primary strategies have been successfully employed: the resolution of a racemic mixture and asymmetric synthesis.

Synthesis of Racemic Etomoxir and Subsequent Resolution

The foundational approach involves the synthesis of racemic etomoxir, followed by the separation of the two enantiomers.

Caption: General workflow for the synthesis of racemic etomoxir.

Step-by-Step Protocol for Racemic Synthesis:

-

Williamson Ether Synthesis: 4-Chlorophenol is reacted with an excess of 1,6-dibromohexane in the presence of a base such as potassium carbonate in a suitable solvent like acetone. This reaction forms 1-bromo-6-(4-chlorophenoxy)hexane. The excess dibromohexane can be removed by distillation.

-

Alkylation: The resulting alkyl bromide is used to alkylate a suitable precursor to the oxirane ring. A common method involves the reaction with the enolate of ethyl 2-(bromomethyl)acrylate, generated using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).

-

Epoxidation: The resulting α,β-unsaturated ester is then subjected to epoxidation. A standard and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM). This step yields racemic ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate (etomoxir).

The separation of the R-(+) and S-(-) enantiomers from the racemic mixture is a critical step. This is typically achieved through two main techniques:

-

Diastereomeric Salt Formation: The racemic etomoxir is first hydrolyzed to the corresponding carboxylic acid. This racemic acid is then reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure carboxylic acids, which can then be re-esterified to yield the desired enantiomer of etomoxir.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative method for separating enantiomers. The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to their separation.

Asymmetric Synthesis of this compound

Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. For this compound, two prominent methods are the Sharpless asymmetric epoxidation and enzymatic resolution.

The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols.

Sharpless Asymmetric Epoxidation Workflow for this compound

Caption: General workflow for obtaining this compound precursor via enzymatic resolution.

Step-by-Step Protocol for Enzymatic Resolution:

-

Preparation of Racemic Precursor: A suitable racemic precursor, such as a racemic diol that can be converted to the oxirane, is synthesized. [3]2. Enzymatic Acylation: The racemic precursor is subjected to enzymatic acylation using a lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor, like vinyl acetate. The enzyme will selectively acylate one of the enantiomers, leaving the other unreacted. For instance, the (R)-enantiomer might be acylated, leaving the (S)-enantiomer as the unreacted alcohol.

-

Separation: The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by standard chromatographic techniques.

-

Conversion to this compound: The separated (S)-enantiomer is then converted to this compound through a series of chemical transformations, which may include mesylation and intramolecular cyclization to form the oxirane ring.

Table 1: Comparison of Synthetic Strategies for this compound

| Strategy | Advantages | Disadvantages |

| Racemic Synthesis & Resolution | Well-established chemistry; applicable to large-scale synthesis. | Can be tedious; maximum theoretical yield is 50% for the desired enantiomer unless the undesired enantiomer is racemized and recycled. |

| Sharpless Asymmetric Epoxidation | High enantioselectivity; predictable stereochemical outcome. | Requires a specific allylic alcohol precursor; reagents can be expensive and sensitive. |

| Enzymatic Resolution | High enantioselectivity; mild reaction conditions; environmentally friendly. | May require screening of different enzymes and conditions; separation of products can sometimes be challenging. |

Mechanism of Action: A Tale of Two Pathways

The distinct biological effects of the etomoxir enantiomers stem from their stereospecific interactions with different enzymes.

R-(+)-Etomoxir: The CPT1 Inhibitor

The R-(+)-enantiomer of etomoxir is a pro-drug that is converted intracellularly to its coenzyme A (CoA) thioester, R-(+)-etomoxiryl-CoA. This activated form then acts as a suicide inhibitor of CPT1, an enzyme located on the outer mitochondrial membrane. CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. By irreversibly binding to CPT1, R-(+)-etomoxiryl-CoA blocks this transport, thereby inhibiting fatty acid oxidation. [4] Mechanism of CPT1 Inhibition by R-(+)-Etomoxir

Caption: Mechanism of irreversible CPT1 inhibition by R-(+)-etomoxir.

This compound: The Inhibitor of Lipid Biosynthesis

The mechanism by which this compound inhibits fatty acid and cholesterol synthesis is less definitively characterized than the CPT1 inhibition by its R-enantiomer. However, it is known that this inhibition is not a secondary effect of altered energy metabolism. [2]It is hypothesized that this compound, likely after conversion to its CoA ester, interferes with key enzymes in the fatty acid and cholesterol biosynthetic pathways. The inhibition of cholesterol synthesis occurs at a step before the formation of mevalonate, suggesting a potential interaction with HMG-CoA reductase or an earlier enzyme in the pathway. [2]The inhibition of fatty acid synthesis is not due to a direct effect on fatty acid synthase. [2]

Clinical Development and Future Perspectives

The clinical development of etomoxir, primarily as the racemate or the R-(+)-enantiomer, has been challenging. Initial studies for type 2 diabetes were followed by investigations into its potential for treating chronic heart failure. The rationale for its use in heart failure was based on the idea that shifting the heart's metabolism from fatty acids to glucose would improve cardiac efficiency. While some early clinical trials showed promising results, further development was halted due to concerns about hepatotoxicity (liver damage).

Despite the cessation of its clinical development for these indications, etomoxir, and particularly its individual enantiomers, remain valuable research tools for dissecting the intricate pathways of lipid metabolism. The distinct activities of this compound in inhibiting lipid biosynthesis highlight the potential for developing more targeted therapies for conditions characterized by excessive lipid synthesis, such as certain metabolic disorders and cancers.

Conclusion

The story of this compound is a compelling example of the importance of stereochemistry in drug action. While often overshadowed by its CPT1-inhibiting enantiomer, this compound possesses a unique biological activity profile as an inhibitor of fatty acid and cholesterol synthesis. The synthetic routes to this molecule, from classical resolution to elegant asymmetric syntheses, showcase the ingenuity of organic chemistry in accessing enantiomerically pure compounds. As our understanding of metabolic pathways in health and disease continues to grow, the distinct properties of this compound may yet pave the way for new therapeutic strategies targeting the complex web of lipid metabolism.

References

-

Agius, L., Peak, M., & Sherratt, H. S. A. (1991). Differences between human, rat and Guinea pig hepatocyte cultures. A comparative study of their rates of beta-oxidation and esterification of palmitate and their sensitivity to R-etomoxir. Biochemical Pharmacology, 42(9), 1711–1715. [Link]

-

Scott, R., & Golding, B. T. (2004). Improved synthesis of enantiomerically pure Etomoxir and its 2,4-dinitrophenyl analogue. ARKIVOC, 2004(10), 118–133. [Link]

-

Wolf, H. P. O., Eistetter, K., & Ludwig, G. (1982). Phenylalkyloxiranecarboxylic acids, a new class of hypoglycemic substances: Hypoglycemic and hypoketonemic effects of sodium 2-[5-(4-chlorophenyl)-pentyl]-oxirane-2-carboxylate (B 807-27) in fasted rats. Diabetologia, 22(6), 456–463. [Link]

-

Agius, L., Peak, M., & Sherratt, H. S. A. (1991). Stereospecificity of the inhibition by etomoxir of fatty acid and cholesterol synthesis in isolated rat hepatocytes. Biochemical Pharmacology, 42(9), 1717–1720. [Link]

Sources

S-(-)-Etomoxir role in cellular metabolism

An In-depth Technical Guide on the Role of S-(-)-Etomoxir in Cellular Metabolism

Abstract

This compound, the biologically active enantiomer of Etomoxir, is a well-characterized, irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). For decades, it has served as a cornerstone tool for investigating the role of mitochondrial fatty acid oxidation (FAO) in cellular bioenergetics, signaling, and disease pathogenesis. By blocking the rate-limiting step of long-chain fatty acid transport into the mitochondria, Etomoxir induces a profound metabolic shift, forcing cells to rely on alternative fuel sources, primarily glucose. This guide provides a comprehensive technical overview of this compound's mechanism of action, its direct and indirect effects on cellular metabolism, and the critical considerations for its use in research. We will delve into the causality behind its effects, the potential for off-target activities that demand rigorous experimental design, and provide validated protocols for assessing its impact on cellular bioenergetics.

The Central Target: Carnitine Palmitoyltransferase 1 (CPT1)

To comprehend the function of this compound, one must first understand its target, CPT1. CPT1 is an integral enzyme of the outer mitochondrial membrane that functions as the gatekeeper for long-chain fatty acid oxidation.[1][2] It catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, a critical step that allows them to be transported across the inner mitochondrial membrane for subsequent β-oxidation.[1] This process, known as the carnitine shuttle, is the rate-limiting step in FAO.[3][4][5]

Three distinct isoforms of CPT1 exist, with differential tissue distribution and regulatory properties:

-

CPT1A: Predominantly found in the liver and other lipogenic tissues. It is highly sensitive to allosteric inhibition by malonyl-CoA, a key intermediate in fatty acid synthesis, thus tightly regulating hepatic FAO in response to dietary status.[1]

-

CPT1B: The primary isoform in tissues with high oxidative capacity, such as skeletal muscle and heart.[1][6]

-

CPT1C: Mainly expressed in the brain, particularly the hypothalamus, where it is thought to function more as a sensor of lipid metabolism rather than a primary driver of FAO.[7]

Mechanism of this compound Inhibition

This compound is an oxirane carboxylic acid derivative that acts as a mechanism-based, irreversible inhibitor of CPT1.[8][9][10] It forms a covalent thioester bond with the active site of the enzyme, rendering it permanently inactive. This irreversible inhibition effectively shuts down the carnitine shuttle, preventing the entry of long-chain fatty acids into the mitochondrial matrix and thereby halting their oxidation.

Metabolic Reprogramming: A Forced Shift from Fats to Sugars

The primary and most immediate consequence of CPT1 inhibition is a profound shift in cellular fuel preference. With the FAO pathway blocked, cells must reprogram their metabolism to meet their bioenergetic demands.

The Compensatory Glycolytic Switch

In the absence of energy derived from fatty acids, cells exhibit a marked upregulation of glucose metabolism.[8][10][11] This metabolic reprogramming involves:

-

Increased Glucose Uptake: Cells enhance the transport of glucose from the extracellular environment.

-

Elevated Glycolysis: The rate of converting glucose to pyruvate increases significantly. In many cancer cells, this is coupled with increased lactate production, a phenomenon reminiscent of the Warburg effect.[8][11]

-

Enhanced Glucose Oxidation: The pyruvate generated from glycolysis enters the mitochondria to fuel the TCA cycle and oxidative phosphorylation. This shift from fatty acid to glucose oxidation has been a therapeutic strategy explored for heart failure, where the failing heart relies heavily on less efficient fatty acid metabolism.[2][6][8][10]

This metabolic flexibility is crucial for cellular survival. Studies have shown that inhibiting FAO with Etomoxir leads to increased expression of key glycolytic enzymes like Hexokinase-2 (HK2) and activation of the nutrient-sensing mTOR pathway, which further promotes glucose utilization.[8]

A Critical Caveat: Concentration-Dependent Off-Target Effects

While this compound is a powerful tool, its utility is critically dependent on the concentration used. A significant body of evidence demonstrates that at high concentrations, Etomoxir exhibits off-target effects that can confound experimental interpretation.[11][12][13][14]

-

Low Concentrations (≤10 µM): At these concentrations, Etomoxir generally acts as a specific inhibitor of CPT1. Studies have shown that ~10 µM Etomoxir can inhibit FAO by approximately 90% without affecting other mitochondrial functions or cell proliferation rates in certain cell lines.[11][12][14]

-

High Concentrations (≥100-200 µM): At these widely used higher concentrations, Etomoxir has a distinct off-target effect: inhibition of Complex I of the electron transport chain (ETC) .[11][12][14] This action is independent of CPT1 and dramatically alters cellular respiration and metabolism, making it impossible to attribute observed effects solely to FAO inhibition.[12] Furthermore, recent chemoproteomic studies have revealed that Etomoxir is quite promiscuous, binding to a large array of proteins involved in fatty acid metabolism and transport, and unexpectedly localizing primarily to peroxisomes rather than mitochondria.[15]

This dual activity profile means that results obtained using high-dose Etomoxir may not be comparable to those from genetic CPT1 knockdown, as the latter provides a more specific inhibition of the FAO pathway.[11][12]

| Parameter | Low Etomoxir (e.g., 10 µM) | High Etomoxir (e.g., 200 µM) | CPT1A Knockdown |

| Target | Primarily CPT1 | CPT1 and Complex I (off-target)[11][14] | CPT1A |

| FAO Inhibition | ~90%[12][13] | >90% | >90%[12] |

| Glycolysis | No significant change[11] | Increased[11] | Substantially Increased[11] |

| TCA Cycle | Maintained | Truncated/Impaired due to Complex I inhibition[11] | Maintained, fueled by other substrates[11] |

| Cell Proliferation | Unaffected in many cell lines[13][14] | Decreased[12] | Decreased[11] |

Table 1. Dose-dependent effects and comparison to genetic CPT1A knockdown.

Experimental Protocols for Assessing Etomoxir's Impact

To ensure scientific rigor, the effects of Etomoxir must be validated through robust experimental protocols. The choice of assay depends on whether the goal is to confirm on-target CPT1 inhibition or to measure the downstream effects on overall fatty acid metabolism.

Protocol 1: Measuring CPT1-Mediated Respiration in Permeabilized Cells

This protocol, adapted from methodologies using the Seahorse XF Analyzer, allows for the direct assessment of CPT1 activity by measuring oxygen consumption in response to specific substrates.[3][4] It is the gold standard for determining the on-target potency of inhibitors like Etomoxir.

Objective: To isolate mitochondrial respiration and directly measure the rate of FAO fueled by long-chain fatty acids, thereby quantifying the inhibitory effect of Etomoxir on CPT1.

Methodology:

-

Cell Seeding: Plate adherent cells (e.g., HepG2, C2C12) in a Seahorse XF96 microplate and allow them to attach overnight.[3]

-

Permeabilization: Immediately before the assay, replace the culture medium with a mitochondrial assay solution (MAS) containing a plasma membrane permeabilizing agent (e.g., saponin or XF Plasma Membrane Permeabilizer). This step selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

Substrate Addition: The MAS buffer will contain substrates that fuel specific parts of the ETC. To measure CPT1-dependent respiration, provide:

-

Palmitoyl-CoA (the substrate for CPT1)

-

L-Carnitine (the co-substrate for CPT1)

-

ADP (to stimulate state 3 respiration)

-

Malate (as a Complex I sparker)

-

-

Inhibitor Injection: After establishing a baseline rate of CPT1-driven respiration, inject this compound at various concentrations through the Seahorse XF instrument ports.

-

Data Analysis: The decrease in the Oxygen Consumption Rate (OCR) following Etomoxir injection directly reflects the inhibition of CPT1. This allows for the calculation of an IC50 value, defining the on-target potency of the compound in your specific cell system.

Protocol 2: Measuring FAO via Radiolabeled Substrate Oxidation

This classic biochemical assay measures the metabolic flux through the entire FAO pathway by tracking the fate of a radiolabeled fatty acid.[16][17][18]

Objective: To quantify the rate of β-oxidation in intact cells by measuring the production of radiolabeled end-products.

Methodology:

-

Cell Culture: Culture cells to the desired confluency in standard multi-well plates (e.g., 24-well or 12-well plates).

-

Pre-incubation: Wash cells and pre-incubate them in serum-free medium containing the desired concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Initiation of Oxidation: Replace the pre-incubation medium with reaction medium containing a radiolabeled long-chain fatty acid, such as [1-¹⁴C]palmitate or [9,10-³H]palmitate, complexed to fatty acid-free BSA.[16][18]

-

Trapping ¹⁴CO₂: If using a ¹⁴C-labeled substrate, the plate must be sealed in an airtight system. Each well should have a corresponding trap (e.g., a filter paper wick soaked in NaOH) suspended above the medium to capture the ¹⁴CO₂ released from the complete oxidation of the labeled acetyl-CoA in the TCA cycle.[16][17]

-

Measuring Acid-Soluble Metabolites (ASMs): If using a ³H-labeled substrate, the endpoint is the production of ³H₂O. For either isotope, the reaction can be stopped by adding perchloric acid. This precipitates macromolecules and unoxidized fatty acids. After centrifugation, the radioactivity in the supernatant (containing the ASMs like labeled acetyl-CoA and TCA intermediates) is measured.[16][18]

-

Quantification: The amount of radioactivity in the traps (for ¹⁴CO₂) or the supernatant (for ASMs) is measured using a scintillation counter. The rate of FAO is then calculated and normalized to protein content or cell number. A decrease in radioactivity in the Etomoxir-treated samples compared to the control indicates inhibition of FAO.

Conclusion and Best Practices

This compound remains an indispensable pharmacological agent for probing cellular metabolism. Its ability to acutely and irreversibly inhibit CPT1 provides a clear window into the consequences of blocking fatty acid oxidation. However, its utility is governed by a strict adherence to scientific principles that account for its known liabilities.

-

Validate On-Target Potency: Before conducting extensive metabolic studies, use a direct enzymatic or permeabilized cell respiration assay (Protocol 1) to determine the precise concentration of Etomoxir needed to inhibit CPT1 in your model system. Aim for the lowest effective concentration.

-

Employ Orthogonal Methods: Whenever possible, confirm findings from Etomoxir treatment with a genetic approach, such as siRNA or CRISPR-mediated knockdown/knockout of CPT1. Discrepancies between pharmacological and genetic inhibition often illuminate off-target effects.[11][12]

-

Context is Key: The metabolic response to Etomoxir is highly dependent on cell type, nutrient availability, and underlying genetics. The resulting metabolic reprogramming is not a passive event but an active, adaptive response that provides its own layer of biological insight.

By adhering to these principles, researchers can continue to leverage this compound to unravel the intricate roles of fatty acid metabolism in health and disease, ensuring that the data generated is both robust and accurately interpreted.

References

-

Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K. H., Desharnais, L., ... & Liesa, M. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]

-

Yang, K., Doan, M. T., Stiles, L., & Divakaruni, A. S. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols. [Link]

-

Biomedical Research Service Center. (n.d.). BMR CPT1 Assay Kit. Biomedical Research Service. [Link]

-

Stephens, F. B., et al. (2012). Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Pike, L. S., Smift, A. L., Croteau, N. J., Ferrick, D. A., & Wu, M. (2015). Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts. Molecular Imaging and Biology. [Link]

-

Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., Duong, T. N., Kim, K. K. H., Desharnais, L., ... & Liesa, M. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]

-

Yang, K., Doan, M. T., Stiles, L., & Divakaruni, A. S. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols. [Link]

-

Li, Y., et al. (2024). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. ACS Applied Materials & Interfaces. [Link]

-

Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. University of Oregon Scholar's Bank. [Link]

-

Chen, Y., et al. (2019). Fatty acid oxidation inhibitor etomoxir suppresses tumor progression and induces cell cycle arrest via PPARγ-mediated pathway in bladder cancer. Bioscience Reports. [Link]

-

Doan, M. T., et al. (2024). Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe. Cell Reports Methods. [Link]

-

Zhang, L., et al. (2022). Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. Theranostics. [Link]

-

O'Donnell, V. B., et al. (2021). Etomoxir-carnitine, a novel pharmaco-metabolite of etomoxir, inhibits phospholipases A2 and mitochondrial respiration. Journal of Biological Chemistry. [Link]

-

Divakaruni, A. S., Hsieh, W. Y., Minarrieta, L., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PubMed. [Link]

-

Taylor & Francis. (n.d.). Etomoxir – Knowledge and References. Taylor & Francis Online. [Link]

-

Farge, T., et al. (2014). Apoptotic Efficacy of Etomoxir in Human Acute Myeloid Leukemia Cells. Cooperation with Arsenic Trioxide and Glycolytic Inhibitors, and Regulation by Oxidative Stress and Protein Kinase Activities. PLOS ONE. [Link]

-

Divakaruni, A. S., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. Semantic Scholar. [Link]

-

Patsnap. (2024). What are CPT1 inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Pike, L. S., et al. (2011). Inhibition of fatty acid oxidation by etomoxir impairs NADPH production and increases reactive oxygen species resulting in ATP depletion and cell death in human glioblastoma cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Hüls, S. M., et al. (1998). Effects of the carnitine-acyltransferase inhibitor etomoxir on insulin sensitivity, energy expenditure and substrate oxidation in NIDDM. Diabetologia. [Link]

-

ResearchGate. (n.d.). Schematic representation of metabolic and signalling pathways affected by etomoxir. ResearchGate. [Link]

-

Hatch, G. M., & O, K. (2003). Etomoxir mediates differential metabolic channeling of fatty acid and glycerol precursors into cardiolipin in H9c2 cells. Journal of Lipid Research. [Link]

-

Schmidt-Schweda, S., & Holubarsch, C. (2000). First clinical trial with etomoxir in patients with chronic congestive heart failure. Clinical Science. [Link]

-

Holubarsch, C. J., et al. (2007). A double-blind randomized multicentre clinical trial to evaluate the efficacy and safety of two doses of etomoxir in comparison with placebo in patients with moderate congestive heart failure: the ERGO (etomoxir for the recovery of glucose oxidation) study. Clinical Science. [Link]

-

Zhang, L., et al. (2022). Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. PubMed. [Link]

-

Raud, B., et al. (2018). Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell Metabolism. [Link]

-

ResearchGate. (n.d.). Inhibition of Fatty Acid Oxidation: The effects of etomoxir (CPT-1 inhibitor). ResearchGate. [Link]

-

Qu, Q., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology. [Link]

-

Hilaris Publisher. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Journal of Diabetes & Metabolism. [Link]

-

Eckel, L. A., & Langhans, W. (1998). Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats. Physiology & Behavior. [Link]

-

Divakaruni, A. S., et al. (2018). Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation. PLOS Biology. [Link]

-

Patsnap. (2024). What are CPT1B inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Dong, L., & Liu, F. (2006). Fatty acid oxidation assay V.1. protocols.io. [Link]

-

ResearchGate. (2010). Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. Journal of Medicinal Chemistry. [Link]

-

Strnad, P., et al. (2016). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments. [Link]

-

Yao, C. H., et al. (2020). Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation. Scientific Reports. [Link]

-

Research Square. (2024). Etomoxir Inhibits Macrophage Polarization by Disrupting CoA Homeostasis. Research Square. [Link]

-

JoVE. (2021). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of Visualized Experiments. [Link]

Sources

- 1. bmrservice.com [bmrservice.com]

- 2. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CPT1B inhibitors and how do they work? [synapse.patsnap.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]

- 13. alliance-uoregon.primo.exlibrisgroup.com [alliance-uoregon.primo.exlibrisgroup.com]

- 14. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Etomoxir repurposed as a promiscuous fatty acid mimetic chemoproteomic probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Fatty acid oxidation assay [protocols.io]

- 18. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

S-(-)-Etomoxir as a Research Tool in Metabolic Studies: A Technical Guide to Rigorous Experimental Design

Abstract

For decades, the inhibitor Etomoxir has been a cornerstone tool for investigating the role of mitochondrial fatty acid β-oxidation (FAO) in cellular metabolism. However, its utility is frequently compromised by a misunderstanding of its stereospecificity and significant off-target effects. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Etomoxir, focusing specifically on the S-(-) enantiomer. We will dissect the critical differences between the S-(-) and R-(+) enantiomers, establishing S-(-)-Etomoxir as an indispensable negative control for delineating true, on-target inhibition of Carnitine Palmitoyltransferase 1 (CPT1) from other metabolic and off-target consequences. This guide provides field-proven protocols and a framework for self-validating experimental design to ensure the scientific integrity and reproducibility of metabolic studies.

The Enantiomers of Etomoxir: A Tale of Two Molecules

Etomoxir is a chiral molecule, existing as two distinct mirror-image isomers (enantiomers): R-(+)-Etomoxir and this compound. The biological activity of Etomoxir is highly stereospecific, and failure to appreciate this distinction is a common pitfall that can lead to flawed data interpretation.

-

R-(+)-Etomoxir: The CPT1 Inhibitor. The R-(+) enantiomer is the biologically active inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for long-chain FAO.[1] Inside the cell, R-(+)-Etomoxir is converted to its coenzyme A derivative, R-(+)-etomoxiryl-CoA. This active form then binds irreversibly to CPT1, preventing the transport of long-chain fatty acids into the mitochondrial matrix for oxidation.[2]

-

This compound: The Inactive Control with Nuance. Crucially, the S-(-) enantiomer does not inhibit CPT1 or fatty acid oxidation.[1] Its primary and most vital role in research is to serve as a negative control in experiments using R-(+)-Etomoxir. However, it is not entirely inert. Studies have shown that both S-(-) and R-(+) enantiomers are equally potent inhibitors of fatty acid and cholesterol synthesis.[1] This effect is independent of FAO inhibition and underscores the importance of using this compound to identify metabolic changes that are unrelated to CPT1 blockade.

The failure to use this compound as a control makes it impossible to definitively attribute any observed cellular effect to the specific inhibition of FAO.

The Core Principle: A Self-Validating Experimental Design

To achieve trustworthy and publishable results, every experiment utilizing Etomoxir must be designed as a self-validating system. This requires moving beyond a simple "vehicle vs. drug" comparison and embracing a more rigorous approach that can dissect on-target from off-target effects.

A robust experimental design must include three parallel treatment groups:

-

Vehicle Control: (e.g., DMSO or saline) to establish the baseline cellular response.

-

R-(+)-Etomoxir: The active CPT1 inhibitor, used to test the hypothesis related to FAO inhibition.

-

This compound: The essential negative control, used at the identical concentration as the R-(+) enantiomer.

An effect that is observed with R-(+)-Etomoxir but not with this compound can be confidently attributed to CPT1 inhibition. Conversely, an effect observed with both enantiomers is likely an off-target effect of the chemical scaffold or related to inhibition of other pathways, such as lipid synthesis.[1]

Mechanism of Action: On-Target vs. Off-Target Effects

On-Target: R-(+)-Etomoxir and the Carnitine Shuttle

Long-chain fatty acids are activated to fatty acyl-CoAs in the cytoplasm. To enter the mitochondrial matrix for β-oxidation, they must be converted to fatty acylcarnitine by CPT1, which is located on the outer mitochondrial membrane. R-(+)-Etomoxir irreversibly inhibits CPT1, effectively shutting down this transport mechanism and halting the oxidation of long-chain fatty acids.[3]

Metabolic Consequences of CPT1 Inhibition

By blocking FAO, R-(+)-Etomoxir forces a metabolic shift. Cells that are metabolically flexible will increase their reliance on other fuels, primarily glucose and glutamine, to maintain energy homeostasis.[3] This compensatory upregulation of glycolysis and glucose oxidation is a hallmark of effective CPT1 inhibition.

Off-Target Effects and the Promiscuity of Etomoxir

The dogmatic view of Etomoxir as a highly specific CPT1 inhibitor has been challenged. Recent chemoproteomic studies have revealed that Etomoxir is a promiscuous molecule, binding to a large array of proteins involved in fatty acid metabolism in the cytoplasm, peroxisomes, and mitochondria.[4] Therefore, assuming any observed effect is solely due to CPT1 inhibition is a significant logical leap.

Key Off-Target Effects (Potentially Shared by Both Enantiomers):

-

Inhibition of Complex I: At high concentrations (typically >100 µM), Etomoxir can directly inhibit Complex I of the electron transport chain, confounding measurements of mitochondrial respiration.

-

Coenzyme A (CoA) Sequestration: The activation of Etomoxir to etomoxiryl-CoA consumes cellular CoA. At high concentrations, this can deplete the free CoA pool, disrupting numerous CoA-dependent metabolic pathways.[5]

-

Inhibition of Lipid Synthesis: As noted, both enantiomers can inhibit fatty acid and cholesterol synthesis.[1]

These off-target effects are concentration-dependent. It is imperative to use the lowest effective concentration of R-(+)-Etomoxir to achieve CPT1 inhibition while minimizing these confounding variables.

Experimental Design & Protocols

Material Handling and Preparation

-

Compound: Etomoxir is commonly supplied as a sodium salt (CAS 828934-41-4 for R-(+)-Etomoxir) or an ethyl ester. The sodium salt is water-soluble, while the ester requires an organic solvent like DMSO.[5][6]

-

Storage: Store stock solutions at -20°C or -80°C. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[5] Aqueous solutions should be prepared fresh and not stored for more than one day.[6]

| Parameter | Guideline | Source(s) |

| Form | Sodium Salt or Ethyl Ester | [6][7] |

| Solubility (Sodium Salt) | Water (~10-16 mg/mL), DMSO (~9 mg/mL), Ethanol (~6 mg/mL) | [6] |

| Stock Solution | Prepare concentrated stock in appropriate solvent (e.g., 50 mM in DMSO) | [5] |

| Storage (Powder) | -20°C, stable for ≥ 3 years | [5][8] |

| Storage (In Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [5] |

Table 1: Summary of S-(-)- and R-(+)-Etomoxir Handling and Storage.

In Vitro Protocol: Determining the Impact of FAO Inhibition

This protocol provides a framework for treating cultured cells to assess the functional consequences of CPT1 inhibition, such as effects on proliferation, viability, or gene expression.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of analysis (typically 50-70% confluency). Allow cells to adhere overnight.

-

Preparation of Working Solutions: Thaw stock solutions of R-(+)-Etomoxir and this compound. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Crucially, prepare a vehicle control containing the same final concentration of solvent (e.g., 0.1% DMSO) as the highest drug concentration.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing Vehicle, R-(+)-Etomoxir, or this compound.

-

Concentration Range: A dose-response experiment is essential. For R-(+)-Etomoxir, a range of 1 µM to 100 µM is common. Effects seen only at high concentrations (>10 µM) should be suspected as off-target.[8][9] this compound should be used at the exact same concentrations as the R-(+) form.

-

Incubation: Incubate cells for the desired period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

-

Endpoint Analysis: Perform the desired assay (e.g., MTT for viability, cell counting for proliferation, qPCR for gene expression, etc.). Analyze data according to the logic in Figure 1.

| Cell Type / Species | R-(+)-Etomoxir IC₅₀ | Context | Source(s) |

| Human Hepatocytes | 0.1 µM | FAO Inhibition | |

| Guinea Pig Hepatocytes | 1 µM | FAO Inhibition | |

| Rat Hepatocytes | 10 µM | FAO Inhibition | |

| BT549 Cancer Cells | ~10 µM | >80% FAO Inhibition | [8] |

| T-Cells / Macrophages | ~3-5 µM | Specific CPT1a Inhibition | [9] |

Table 2: Representative IC₅₀ Values for R-(+)-Etomoxir. Note the significant species and cell-type variability, reinforcing the need for empirical dose-response studies.

Workflow: Real-Time Measurement of FAO with Seahorse XF Analyzer

The Agilent Seahorse XF Analyzer is a powerful tool for measuring cellular metabolism by monitoring the oxygen consumption rate (OCR). The XF Palmitate Oxidation Stress Test provides a direct, functional readout of FAO.

Step-by-Step Methodology:

-

Preparation: Seed cells in an XF microplate and allow them to adhere. Hydrate the sensor cartridge overnight.

-

Assay Medium: On the day of the assay, replace the growth medium with a substrate-limited medium (e.g., KHB with 2.5 mM glucose, 0.5 mM carnitine).

-